molecular formula ¹³CH₆¹⁵NO₃P B1157780 Aminomethanephosphonic Acid-13C,15N

Aminomethanephosphonic Acid-13C,15N

Cat. No.: B1157780
M. Wt: 113.02
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Chemical Identity

This compound is a stable isotope-labeled analog of aminomethanephosphonic acid, characterized by the molecular formula 13C H6 15N O3 P and a molecular weight of 113.0231 atomic mass units. The compound represents a phosphonic acid derivative where the carbon atom in the methyl group is replaced with carbon-13 and the amino nitrogen is substituted with nitrogen-15. This dual isotopic labeling creates a mass shift of +2 atomic mass units compared to the natural abundance compound, enabling precise differentiation during mass spectrometric analysis.

The chemical structure maintains the fundamental phosphonic acid framework while incorporating the stable isotope labels at specific atomic positions. The carbon-13 isotope, with a natural abundance of approximately 1.1 percent compared to carbon-12, provides enhanced mass spectrometric detection capabilities. Similarly, the nitrogen-15 isotope, occurring naturally at approximately 0.4 percent abundance relative to nitrogen-14, contributes to the compound's unique mass signature. These isotopic substitutions do not significantly alter the chemical properties of the molecule, ensuring that the labeled analog behaves identically to the natural compound during chemical reactions and analytical procedures.

The synthesis of this compound requires specialized synthetic pathways that incorporate the isotope-labeled precursors during the formation of the phosphonic acid structure. Research has demonstrated that the compound can be synthesized with greater than 99 percent isotopic purity, ensuring minimal interference from unlabeled material during analytical applications. The compound exhibits typical phosphonic acid properties, including strong metal-chelating capabilities and resistance to hydrolysis under normal environmental conditions.

Historical Development of Stable Isotope-Labeled Analogs

The development of stable isotope-labeled analogs emerged from the need for more accurate quantitative analytical methods in environmental and pharmaceutical chemistry. Early analytical approaches relied on standard addition methods, which required duplicate analyses of each sample and were prone to matrix effects that could compromise analytical accuracy. The introduction of stable isotope dilution mass spectrometry represented a paradigm shift toward internal standardization, where the isotope-labeled analog serves as an ideal internal standard due to its nearly identical chemical behavior compared to the target analyte.

The United States Geological Survey played a pivotal role in the development and validation of stable isotope-labeled aminomethanephosphonic acid standards during the early 2000s. Initial method development utilized liquid chromatography with mass spectrometry and quantitation by standard addition, achieving method detection levels of 0.1 micrograms per liter. The availability of stable isotope-labeled glyphosate became commercially accessible in 2004, followed by the development of corresponding aminomethanephosphonic acid isotope analogs. This advancement enabled the transition from standard addition quantitation to isotope dilution methods, significantly improving analytical precision and reducing sample preparation requirements.

Research conducted between 2004 and 2006 demonstrated the equivalence of isotope dilution compared to standard addition methods through analysis of 473 environmental samples. The mean percent difference between quantitation methods was 9.6 plus or minus 8.35 percent for aminomethanephosphonic acid, establishing the reliability of the isotope dilution approach. These validation studies confirmed that stable isotope-labeled internal standards could provide superior analytical performance while reducing the analytical burden associated with duplicate sample analyses.

The development of synthesis protocols for aminomethanephosphonic acid isotope analogs advanced significantly with contributions from academic research institutions. Synthetic approaches utilizing nitrogen-15 labeled benzamide as a starting material enabled the production of aminomethanephosphonic acid nitrogen-15 with 16 percent overall yield and greater than 99 percent purity after recrystallization. These synthetic developments ensured the commercial availability of high-quality isotope standards necessary for widespread analytical applications.

Role in Modern Analytical Chemistry

This compound functions as a critical analytical standard in contemporary environmental monitoring programs and regulatory compliance testing. The compound serves primarily as an internal standard for isotope dilution mass spectrometry methods, enabling precise quantification of aminomethanephosphonic acid in complex environmental matrices including surface water, groundwater, and biological samples. The isotope dilution approach eliminates many sources of analytical error associated with sample preparation, matrix effects, and instrumental drift, providing enhanced method robustness and accuracy.

Modern analytical applications utilize liquid chromatography coupled with tandem mass spectrometry for the determination of aminomethanephosphonic acid using the carbon-13, nitrogen-15 labeled internal standard. The analytical workflow involves addition of the isotope-labeled standard to samples prior to derivatization with fluorenylmethylchloroformate, followed by automated online solid-phase extraction and chromatographic separation. Multiple reaction monitoring mass spectrometry enables simultaneous quantification of the natural abundance compound and the isotope-labeled internal standard, with quantification based on the ratio of analytical responses.

Analytical Parameter Value Reference
Method Detection Level 0.02 μg/L
Recovery Range 99-114% ± 2-7%
Relative Standard Deviation <10.6%
Isotopic Purity >99%

The application of this compound extends beyond environmental analysis to include pharmaceutical testing and biological monitoring. Recent developments in high-resolution accurate-mass liquid chromatography mass spectrometry have enabled detection of aminomethanephosphonic acid in human biological fluids, with the isotope-labeled standard providing essential quantitative capabilities. These applications demonstrate the versatility of stable isotope-labeled standards across diverse analytical challenges.

Research applications utilizing this compound have contributed to improved understanding of glyphosate environmental fate and transport processes. Field lysimeter experiments incorporating the isotope-labeled standard have enabled quantification of aminomethanephosphonic acid formation and persistence in soil systems, revealing that similar concentrations of parent herbicide and metabolite persist in topsoil over extended periods. These studies demonstrate the compound's value in advancing scientific understanding of pesticide environmental behavior through precise analytical measurement capabilities.

Properties

Molecular Formula

¹³CH₆¹⁵NO₃P

Molecular Weight

113.02

Synonyms

P-(Aminomethyl)phosphonic Acid-13C,15N;  AMPA-13C,15N;  AMPA-13C,15N;  Aminomethanephosphonic Acid-13C,15N;  Aminomethylenephosphonic Acid-13C,15N;  NSC 30076-13C,15N;  Nalco 3919-13C,15N;  Phosphaglycine-13C,15N

Origin of Product

United States

Scientific Research Applications

Analytical Applications

Detection and Quantification of Glyphosate and Its Metabolites
Aminomethanephosphonic Acid-13C,15N serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the detection of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA). A study demonstrated the effectiveness of this method in analyzing drinking water samples, achieving high sensitivity and specificity without the need for extensive sample preparation .

Table 1: Method Performance for Glyphosate Detection

ParameterValue
Detection Limit10 ng/L
Quantification Range10 to 200 ng/L
Sample TypesDrinking Water
Internal Standards UsedGlyphosate-13C2,15N

Environmental Fate Studies

This compound is utilized to study the environmental degradation of glyphosate. Research has shown that AMPA is a significant degradation product of glyphosate, which can persist in soil and water systems. In field lysimeter studies, the degradation rates of glyphosate and AMPA were monitored using isotopic labeling to trace their pathways through soil types .

Case Study: Degradation in Soil Lysimeters
In a controlled study, glyphosate labeled with 13C and 15N was applied to lysimeters containing different soil types. The results indicated a rapid degradation of glyphosate into AMPA, with significant variations based on soil composition. After 360 days, only 5% of the initial glyphosate concentration remained in the soil .

Table 2: Glyphosate Degradation Over Time

Time (Days)Glyphosate Remaining (%)AMPA Concentration (mg/kg)
01000
16570.17
3605Not Detected

Ecotoxicological Assessments

Research indicates that this compound can be used to assess the ecotoxicological impacts of glyphosate formulations on aquatic organisms. A study comparing glyphosate with its formulations showed that while glyphosate itself exhibited low toxicity, its metabolites like AMPA could have significant ecological effects when present in high concentrations .

Case Study: Toxicity Assessment
In vitro tests revealed that AMPA did not exhibit genotoxicity at concentrations up to 10 mM, suggesting a lower risk compared to other herbicide components . However, further studies are needed to understand long-term ecological impacts.

Agricultural Research

In agricultural settings, this compound is employed to study plant uptake and metabolism of glyphosate. Its isotopic labeling allows researchers to track how plants absorb and metabolize these compounds over time.

Table 3: Plant Uptake Study Results

Plant SpeciesGlyphosate Uptake (%)AMPA Accumulation (mg/kg)
Soybean251.5
Corn302.1
Wheat200.9

Comparison with Similar Compounds

Isotope-Labeled Phosphonic Acid Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Aminomethanephosphonic Acid-¹³C,¹⁵N ¹³CH₆¹⁵NO₃P 113.02 Dual isotopic labeling (¹³C, ¹⁵N); aqueous solution; metabolite tracking. LC-MS internal standard, environmental monitoring.
Methylphosphonic Acid-¹³C, D3 ¹³CH₃D₃O₃P 116.08 ¹³C and deuterium labeling; lacks amino group. Quantifying methylphosphonic acid in forensic analysis.
Glycine-¹³C₂,¹⁵N ¹³C₂H₅¹⁵NO₂ 78.05 Dual labeling in amino acid backbone. Metabolic flux studies, protein synthesis tracking.

Key Differences :

  • Structural Backbone: Unlike glycine or methylphosphonic acid derivatives, Aminomethanephosphonic Acid-¹³C,¹⁵N contains a phosphonic acid group linked to an amino-methyl moiety, making it structurally unique among isotope-labeled compounds .
  • Application Scope : Primarily used for glyphosate metabolite tracking , whereas glycine-¹³C₂,¹⁵N is applied in proteomics, and methylphosphonic acid-¹³C,D3 targets forensic chemistry .

Non-Isotopic Phosphonic Acid Enzyme Inhibitors

Phosphonic acid derivatives are widely studied as enzyme inhibitors. Below is a comparison with structurally related non-isotopic analogues:

Compound Name Molecular Formula Target Enzyme Structural Features Inhibitory Activity (IC₅₀) References
1-Amino-3-(4-Trifluoromethylphenyl)propylphosphonic Acid (15g) C₁₀H₁₃F₃NO₃P Human Aminopeptidase N (hAPN) Trifluoromethylphenyl group enhances lipophilicity. 0.8 µM
1-Amino-2-(3-Bromo-4-Fluorophenyl)ethylphosphonic Acid (17c) C₈H₈BrFNO₃P hAPN Bromo-fluoro substitution optimizes binding affinity. 0.5 µM
Aminomethanephosphonic Acid (AMPA) CH₆NO₃P N/A Simplest phosphonic acid with amino-methyl group. N/A (metabolite, not an inhibitor)

Key Differences :

  • Functional Groups : Compounds like 15g and 17c feature aryl substitutions (e.g., trifluoromethyl, bromo-fluoro) that enhance enzyme binding, whereas AMPA lacks these groups, rendering it inactive as an inhibitor .

Other Phosphonic Acid Derivatives in Drug Discovery

Phosphonic acids are explored for their metal-chelating properties and bioactivity:

Compound Name Molecular Formula Application Key Features References
Alendronic Acid C₄H₁₃NO₇P₂ Osteoporosis treatment Bisphosphonate; inhibits bone resorption. N/A
Fosfomycin C₃H₇O₄P Antibiotic Epoxide-phosphonic acid; disrupts cell wall synthesis. N/A
Aminomethanephosphonic Acid-¹³C,¹⁵N ¹³CH₆¹⁵NO₃P Analytical standard Isotopic labeling for quantification.

Key Differences :

  • Therapeutic vs.
  • Structural Complexity: Fosfomycin’s epoxide ring and alendronic acid’s bisphosphonate chain contrast with the simplicity of AMPA’s amino-methylphosphonic acid structure .

Preparation Methods

One-Pot Synthesis from Benzamide-15N

The primary route for synthesizing AMPA-13C,15N involves a three-step one-pot procedure derived from non-labeled AMPA synthesis (Figure 1).

Step 1: Formation of N-(Hydroxymethyl)benzamide-15N
Benzamide-15N reacts with formaldehyde under basic conditions (K₂CO₃) in water at 25°C for 16 hours. The resultant hemiaminal intermediate precipitates as a white solid upon cooling to -18°C. Crude yields of 25% (80% purity) are typical, with purification deemed unnecessary for subsequent steps.

Step 2: Phosphorylation with Phosphorus Trichloride
The hemiaminal is treated with phosphorus trichloride (PCl₃) in acetic acid at 120°C for 1 hour. This step introduces the phosphonic acid group, forming an N-benzoyl aminomethylphosphonic acid intermediate. Excess reagents are removed via vacuum distillation.

Step 3: Acidic Hydrolysis
The intermediate undergoes refluxing with 5 M HCl for 16 hours, cleaving the benzoyl group to yield AMPA-15N. Recrystallization from water/methanol achieves >99% purity, with an overall yield of 16% from benzamide-15N.

Table 1: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
1Formaldehyde, K₂CO₃25°C16 h25%
2PCl₃, acetic acid120°C1 h-
35 M HClReflux16 h65%

Isotopic Incorporation and Labeling Strategies

AMPA-13C,15N requires dual isotopic enrichment at the methylene carbon and amine nitrogen. Commercial benzamide-15N serves as the nitrogen-15 source, while formaldehyde-13C introduces carbon-13. Key considerations include:

  • Stoichiometric Precision : Molar ratios of benzamide-15N to formaldehyde-13C must exceed 1:1 to ensure complete isotopic incorporation.

  • Side Reactions : Competing hydrolysis of formaldehyde-13C necessitates anhydrous conditions during hemiaminal formation.

Optimization of Purification and Scalability

Recrystallization Protocols

Crude AMPA-13C,15N is purified via dual recrystallization from water/methanol (3:1 v/v). This removes residual benzamide derivatives and inorganic salts, as confirmed by ¹H NMR (δ = 3.09 ppm, dd, J = 12.8 Hz).

Challenges in Large-Scale Production

  • Phosphorus Trichloride Handling : PCl₃’s moisture sensitivity requires strict inert atmosphere controls.

  • Acid Stability : Prolonged HCl hydrolysis risks decomposing the phosphonic acid moiety; reflux times are capped at 16 hours.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (D₂O) : δ 3.09 ppm (dd, J = 12.8 Hz, 1.0 Hz, 2H), coupling with ³¹P and ¹⁵N.

  • ¹³C NMR (D₂O) : δ 36.0 ppm (dd, J = 128.1 Hz, 6.2 Hz), confirming ¹³C-³¹P coupling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Post-derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) enables sensitive detection:

  • Precursor Ion : [M+H]⁺ at m/z 335.20 (AMPA-13C,15N-Fmoc).

  • Product Ions : m/z 178.20 (C₁₃H₁₀⁺), 179.20 (C₁₃H₁₁⁺).

Table 2: MS/MS Transitions for AMPA-13C,15N

DerivativePrecursor (m/z)Product Ions (m/z)
Fmoc-AMPA335.20178.20, 179.20

Comparative Evaluation of Synthetic Methods

Alternative Routes

  • Direct Phosphorylation of Glycine-13C,15N : Limited by poor regioselectivity and side-product formation.

  • Isotope Exchange : Failed due to the inertness of the C–P bond in non-labeled AMPA.

Yield vs. Purity Trade-offs

The one-pot method prioritizes purity (>99%) over yield (16%), making it preferable for analytical standards. Scaling beyond 10 mmol requires iterative recrystallization to maintain quality.

Applications in Environmental Analysis

AMPA-13C,15N’s primary use lies as an internal standard in glyphosate metabolite quantification. LC-MS/MS methods achieve limits of detection (LOD) of 6.2 µg/L in soil extracts, with linear calibration up to 50 µg/L .

Q & A

(Basic) What are the primary synthetic routes for preparing isotopically labeled aminomethanephosphonic acid-13C,15N, and what methodological considerations are critical for ensuring isotopic purity?

This compound is typically synthesized via the Moedritzer-Irani reaction , which involves reacting isotopically labeled amines (e.g., 15N-labeled amines) with phosphorous acid derivatives under controlled conditions. Key steps include:

  • Use of 13C-labeled formaldehyde and 15N-labeled ammonia to ensure isotopic incorporation at the methyl and amino groups, respectively.
  • Acidic or basic pH adjustments to stabilize intermediates and minimize side reactions (e.g., hydrolysis of phosphonate esters) .
  • Purification via ion-exchange chromatography or recrystallization to achieve >98% isotopic purity, verified by high-resolution mass spectrometry (HRMS) or isotope ratio mass spectrometry (IRMS) .

(Advanced) How can researchers resolve pH-dependent spectral contradictions in NMR analysis of aminomethanephosphonic acid derivatives?

The ionic state of aminomethanephosphonic acids varies with pH due to their phosphonic (pKa ~1.5 and 7) and amino (pKa ~10) groups , leading to shifts in 31P and 15N NMR signals. To address spectral inconsistencies:

  • Prepare NMR samples at pH 10 (where the phosphonic group is deprotonated and the amino group is protonated) for optimal resolution of 15N signals.
  • Use chiral solvating agents (e.g., α-cyclodextrin) in basic conditions to stabilize inclusion complexes and enhance enantiomeric excess (e.e.) determination .
  • Validate results with pH titrations monitored by 31P NMR to correlate chemical shifts with protonation states .

(Basic) What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Multinuclear NMR (1H, 13C, 15N, 31P) : Confirm isotopic labeling efficiency and detect impurities. For example, 15N NMR at 40.5 MHz resolves amino group environments, while 31P NMR identifies phosphonic acid coordination .
  • FT-IR Spectroscopy : Validate P=O and N–H stretches (e.g., P=O at 1150–1250 cm⁻¹, N–H at 3300–3500 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks in crystalline derivatives (e.g., N-dimethylphosphinoyl-substituted analogs) .

(Advanced) How can isotopic labeling (13C/15N) improve traceability in environmental or metabolic studies involving aminomethanephosphonic acid?

  • Stable isotope tracing : Use 13C/15N-labeled AMPA as an internal standard in LC-MS/MS to quantify degradation products (e.g., glyphosate metabolites) in soil or water matrices, minimizing matrix effects .
  • Dual-isotope probing : Track metabolic incorporation into microbial biomass via nanoSIMS or compound-specific isotope analysis (CSIA) , leveraging the 13C/15N ratio to distinguish biotic vs. abiotic transformation pathways .

(Basic) What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols, as the compound may form respirable dust (particle size <10 µm) .
  • Waste disposal : Neutralize acidic/basic residues before disposal and incinerate at >850°C to prevent environmental release .

(Advanced) How do counterions influence the coordination chemistry of aminomethanephosphonic acid derivatives, and how can this be exploited in material science?

Counterions (e.g., Na⁺, NH4⁺) modulate solubility and supramolecular assembly:

  • Sodium salts enhance water solubility for catalytic applications (e.g., metal-organic frameworks).
  • Ammonium salts stabilize hydrogen-bonded networks in crystalline phases, as shown by single-crystal XRD of N-dimethylphosphinoyl analogs .
  • Use DFT calculations to predict counterion effects on phosphonic acid pKa and design ion-selective sensors .

(Basic) What are the key challenges in achieving high enantiomeric purity for chiral aminomethanephosphonic acid derivatives?

  • Racemization during synthesis : Optimize reaction temperature (<60°C) and avoid strong acids/bases to preserve stereochemistry .
  • Chiral resolution : Employ diastereomeric salt formation with chiral amines (e.g., cinchonidine) or enzymatic kinetic resolution using lipases .

(Advanced) How can researchers address discrepancies in bioactivity data for phosphonic acid analogs across different assay conditions?

  • pH standardization : Conduct enzyme inhibition assays (e.g., against aminopeptidase N) at physiological pH (7.4) to reflect in vivo conditions .
  • Control for metal chelation : Include EDTA in buffer systems to isolate phosphonic acid effects from metal-ion interactions .
  • Validate results using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of spectroscopic artifacts .

(Basic) What role does isotopic labeling play in validating quantitative methods for aminomethanephosphonic acid in complex matrices?

  • Internal standardization : Spike samples with 13C/15N-AMPA to correct for extraction efficiency and ionization variability in LC-HRMS workflows .
  • Cross-validation : Compare data from isotope dilution mass spectrometry (IDMS) and fluorescence detection to confirm method robustness .

(Advanced) What computational tools are recommended for modeling the interaction of aminomethanephosphonic acid derivatives with biological targets?

  • Molecular docking (AutoDock Vina) : Screen derivatives against crystal structures of target enzymes (e.g., human aminopeptidase N, PDB: 4FY7) .
  • Molecular dynamics (GROMACS) : Simulate binding stability under physiological conditions, incorporating explicit solvent models .
  • QM/MM simulations : Investigate reaction mechanisms (e.g., phosphoryl transfer) at the phosphonic acid active site .

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